molecular formula C15H12O5 B14547748 3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid CAS No. 62064-87-3

3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid

Cat. No.: B14547748
CAS No.: 62064-87-3
M. Wt: 272.25 g/mol
InChI Key: RWSSIGCSTVXJJI-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoyl group substituted with hydroxy and hydroxymethyl groups. It is a derivative of benzoic acid and is known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Esterification reactions typically involve reagents like methanol (CH₃OH) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 3-[4-Hydroxy-3-(carboxy)benzoyl]benzoic acid.

    Reduction: Formation of 3-[4-Hydroxy-3-(hydroxymethyl)benzyl]benzoic acid.

    Substitution: Formation of esters such as methyl 3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoate.

Scientific Research Applications

3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the regulation of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Comparison

3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid is unique due to the presence of both hydroxy and hydroxymethyl groups on the benzoyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds. For instance, while 3-Hydroxy-4-methylbenzoic acid and 4-Hydroxy-3-methylbenzoic acid share some structural similarities, they lack the hydroxymethyl group, which can significantly influence their chemical behavior and applications.

Properties

CAS No.

62064-87-3

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-[4-hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid

InChI

InChI=1S/C15H12O5/c16-8-12-7-10(4-5-13(12)17)14(18)9-2-1-3-11(6-9)15(19)20/h1-7,16-17H,8H2,(H,19,20)

InChI Key

RWSSIGCSTVXJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC(=C(C=C2)O)CO

Origin of Product

United States

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